Accelerated Nucleophilic Substitution
The para-trifluoromethyl group enhances the electrophilicity of the benzylic carbon, accelerating SN2 reactions with nucleophiles such as amines and thiols. This is a class-level inference based on the Hammett constant of the para-CF₃ group (σₚ = +0.54), which is higher than that of the hydrogen (σₚ = 0.00) in unsubstituted benzyl sulfamate. A higher σ value directly correlates with a faster rate of nucleophilic displacement at the benzylic position [1].
| Evidence Dimension | Electrophilicity (Hammett substituent constant, σₚ) |
|---|---|
| Target Compound Data | σₚ (CF₃) = +0.54 |
| Comparator Or Baseline | σₚ (H) = 0.00 for unsubstituted benzyl sulfamate |
| Quantified Difference | Δσₚ = +0.54 |
| Conditions | Literature Hammett σₚ values derived from benzoic acid ionization; applicable to para-substituted benzylic substrates in organic synthesis. |
Why This Matters
For synthetic chemists, a higher Hammett σₚ value predicts a significantly faster reaction rate with nucleophiles, potentially reducing reaction times and improving yields in the preparation of more complex molecules from this intermediate.
- [1] Hansch C., Leo A., Taft R.W. A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 1991, 91(2), 165-195. View Source
